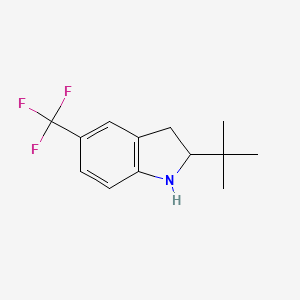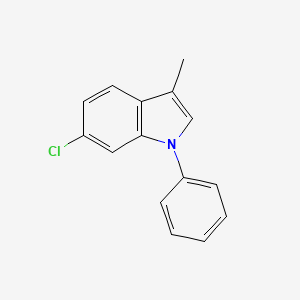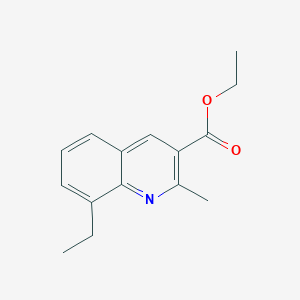
3-(Dimethylamino)-1-ethyl-2,3-dihydroquinazoline-4(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-1-ethyl-2,3-dihydroquinazoline-4(1H)-thione: is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a dimethylamino group, an ethyl group, and a thione group attached to the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-1-ethyl-2,3-dihydroquinazoline-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone in the presence of a sulfur source, such as thiourea or elemental sulfur. The reaction is usually carried out in a polar solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Introduction of various substituents on the dimethylamino group.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to modulate specific biological pathways makes it a candidate for further investigation.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it suitable for various applications, including catalysis and material science.
作用機序
The mechanism of action of 3-(Dimethylamino)-1-ethyl-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest. For example, in cancer research, the compound may inhibit key enzymes involved in cell proliferation, leading to reduced tumor growth.
類似化合物との比較
- 3-(Dimethylamino)-1-ethylquinazoline-4(1H)-thione
- 3-(Dimethylamino)-1-methyl-2,3-dihydroquinazoline-4(1H)-thione
- 3-(Dimethylamino)-1-ethyl-2,3-dihydroquinazoline-4(1H)-one
Comparison: Compared to its analogs, 3-(Dimethylamino)-1-ethyl-2,3-dihydroquinazoline-4(1H)-thione exhibits unique properties due to the presence of the thione group. This functional group imparts distinct reactivity and biological activity, making it a valuable compound for various applications. The presence of the dimethylamino group also enhances its solubility and ability to interact with biological targets.
特性
CAS番号 |
90070-37-4 |
|---|---|
分子式 |
C12H17N3S |
分子量 |
235.35 g/mol |
IUPAC名 |
3-(dimethylamino)-1-ethyl-2H-quinazoline-4-thione |
InChI |
InChI=1S/C12H17N3S/c1-4-14-9-15(13(2)3)12(16)10-7-5-6-8-11(10)14/h5-8H,4,9H2,1-3H3 |
InChIキー |
SJVLAVLZUFVXNY-UHFFFAOYSA-N |
正規SMILES |
CCN1CN(C(=S)C2=CC=CC=C21)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6'-Methoxy-2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]](/img/structure/B11870712.png)
![3-Methyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11870724.png)



![4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11870748.png)
![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11870755.png)







